2-Bromofluorobenzene-D4
Overview
Description
2-Bromofluorobenzene-D4 is a useful research compound. Its molecular formula is C6H4BrF and its molecular weight is 179.02 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
2-Bromofluorobenzene-D4 is a versatile compound that has shown great potential in various applications within the pharmaceutical industry . It is often used as a ligand of asymmetric catalysts to participate in organic synthesis reactions . The primary targets of this compound are the organic molecules that it interacts with during these synthesis reactions .
Mode of Action
The mode of action of this compound involves its ability to undergo various substitution reactions . For instance, it can readily undergo nucleophilic substitution reactions, where a nucleophile replaces the bromine atom . This property allows chemists to introduce a wide range of functional groups onto the benzene ring, expanding the possibilities for further synthetic manipulations .
Biochemical Pathways
The unique combination of bromine and fluorine atoms in this compound enables selective cross-coupling reactions with a variety of organic substrates . This leads to the synthesis of complex molecules that were previously challenging to access . The affected biochemical pathways would depend on the specific organic substrates and the resulting synthesized compounds .
Pharmacokinetics
This can make them more potent and longer-lasting in the body .
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific organic molecules it interacts with and the resulting synthesized compounds . By incorporating fluorine atoms into drug molecules using this compound, researchers can potentially improve their therapeutic efficacy and reduce the risk of adverse effects .
Properties
IUPAC Name |
1-bromo-2,3,4,5-tetradeuterio-6-fluorobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrF/c7-5-3-1-2-4-6(5)8/h1-4H/i1D,2D,3D,4D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPWBFGUBXWMIPR-RHQRLBAQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])F)Br)[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.